molecular formula C19H17N3O3S B11075818 3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

Cat. No.: B11075818
M. Wt: 367.4 g/mol
InChI Key: CANSPUVUNSFCCH-UHFFFAOYSA-N
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Description

3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of a triazole ring, a methoxyphenyl group, and a dihydrofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl and phenyl groups are introduced through substitution reactions. The final step involves the formation of the dihydrofuranone ring, which can be achieved through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The triazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activities, or gene expression, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Dihydrofuranone derivatives: Compounds with the dihydrofuranone ring may exhibit similar chemical reactivity and applications.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have comparable properties in terms of solubility and reactivity.

Uniqueness

What sets 3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

3-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one

InChI

InChI=1S/C19H17N3O3S/c1-24-15-9-7-13(8-10-15)17-20-21-19(26-16-11-12-25-18(16)23)22(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

CANSPUVUNSFCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4CCOC4=O

Origin of Product

United States

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